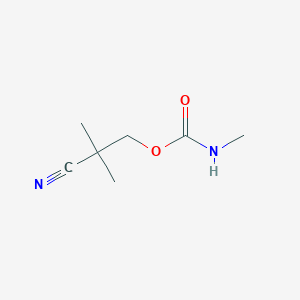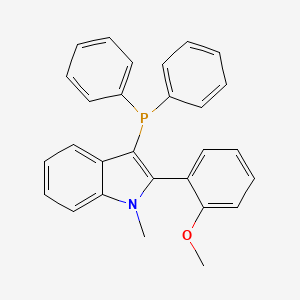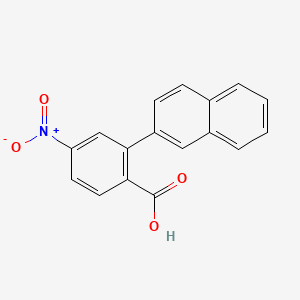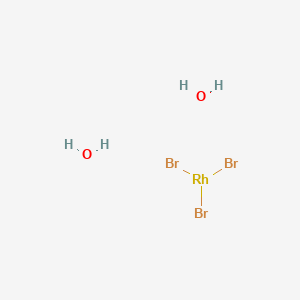
2-Cyano-2,2-dimethylethyl- N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2,2-dimethylethyl-N-methylcarbamate (2-CDE-NMC) is a synthetic organic compound that has been studied for its potential use in various scientific research applications. It is a white, odorless, crystalline solid that is soluble in water, ethanol, and most organic solvents. 2-CDE-NMC is a relatively new compound, with research into its applications only beginning in the last few years.
Applications De Recherche Scientifique
2-Cyano-2,2-dimethylethyl- N-methylcarbamate has been studied for its potential use in various scientific research applications. It has been used in a variety of studies involving the synthesis of new compounds, as well as in the development of new drugs and therapeutic agents. It has also been used in studies involving the synthesis of fluorescent dyes, as well as in the development of new materials for use in diagnostic and therapeutic applications.
Mécanisme D'action
2-Cyano-2,2-dimethylethyl- N-methylcarbamate has been studied for its potential use in various scientific research applications. It is believed to act by forming a covalent bond between the two nitrogen atoms, which allows for the formation of a stable compound. This covalent bond is believed to be responsible for the compound’s ability to interact with other molecules, such as proteins, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential use in various scientific research applications. It has been shown to modulate the activity of various proteins, including those involved in the regulation of cell growth and death, as well as those involved in the regulation of gene expression. It has also been shown to alter the activity of enzymes involved in the metabolism of lipids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-2,2-dimethylethyl- N-methylcarbamate has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. It is also soluble in a variety of solvents, which makes it easy to use in a wide range of experiments. One potential limitation is that it is a relatively new compound, and as such, there is still a lot of research to be done on its properties and potential applications.
Orientations Futures
Future research into 2-Cyano-2,2-dimethylethyl- N-methylcarbamate may focus on its potential use in the development of new drugs and therapeutic agents. It may also be used in the development of new materials for use in diagnostic and therapeutic applications. Additionally, further research may be done to better understand its mechanism of action and its potential biochemical and physiological effects. Finally, research may be done to explore the potential toxicity of this compound and to better understand the safety of its use in laboratory experiments.
Méthodes De Synthèse
2-Cyano-2,2-dimethylethyl- N-methylcarbamate can be synthesized using a two-step process. First, 2-chloro-2,2-dimethylethyl-N-methylcarbamate (this compound) is synthesized from the reaction of 2-chloro-2,2-dimethylethyl-N-methylcarbamate (this compound) and sodium cyanide. The second step involves the reaction of this compound and sodium hydroxide, which produces this compound.
Propriétés
IUPAC Name |
(2-cyano-2-methylpropyl) N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,4-8)5-11-6(10)9-3/h5H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIMTPQWCNTKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)NC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)





![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)


